molecular formula C8H8N4O B13523216 3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile

3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile

Cat. No.: B13523216
M. Wt: 176.18 g/mol
InChI Key: TZEHZHKCQUDCSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C8H8N4O and a molecular weight of 176.18 g/mol . This compound features a pyrazine ring substituted with a hydroxyazetidinyl group and a carbonitrile group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile typically involves the reaction of pyrazine derivatives with azetidin-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The hydroxyazetidinyl group can form hydrogen bonds with biological molecules, while the pyrazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Hydroxyazetidin-1-yl)pyridine-2-carbonitrile
  • 3-(3-Hydroxyazetidin-1-yl)quinoline-2-carbonitrile
  • 3-(3-Hydroxyazetidin-1-yl)benzene-2-carbonitrile

Uniqueness

3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

3-(3-hydroxyazetidin-1-yl)pyrazine-2-carbonitrile

InChI

InChI=1S/C8H8N4O/c9-3-7-8(11-2-1-10-7)12-4-6(13)5-12/h1-2,6,13H,4-5H2

InChI Key

TZEHZHKCQUDCSZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CN=C2C#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.